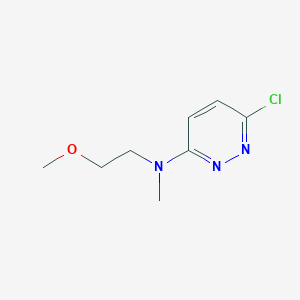![molecular formula C11H14BrN B1464553 N-[(4-bromophenyl)methyl]cyclobutanamine CAS No. 1247749-17-2](/img/structure/B1464553.png)
N-[(4-bromophenyl)methyl]cyclobutanamine
Vue d'ensemble
Description
N-[(4-bromophenyl)methyl]cyclobutanamine, also known as BAMCB or Bromadol, is a synthetic compound. It has a molecular weight of 240.14 . The IUPAC name for this compound is N-(4-bromobenzyl)cyclobutanamine .
Molecular Structure Analysis
The InChI code for N-[(4-bromophenyl)methyl]cyclobutanamine is 1S/C11H14BrN/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11,13H,1-3,8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
N-[(4-bromophenyl)methyl]cyclobutanamine is a liquid .Applications De Recherche Scientifique
Crystal Structure Analysis
The compound has been utilized in the structural and theoretical investigation of certain crystals. For instance, it has been involved in the study of N’-[(E)-(4-Bromophenyl)(Phenyl)Methylidene]-4-Methylbenzenesulfonohydrazide crystals prepared by slow evaporation methods. This includes characterizing geometric parameters through single-crystal X-ray diffraction analysis and exploring molecular properties like HOMO and LUMO analyses .
UV-Curing Applications
In the realm of UV-curing applications, such as inks, imaging, and clear coatings in the printing industry, derivatives of this compound have been used as photoinitiators. They help prevent ultraviolet (UV) light from damaging scents and colors in products like perfumes and soaps .
Antimicrobial Agent Development
Research has shown that derivatives of N-[(4-bromophenyl)methyl]cyclobutanamine exhibit promising potential as antimicrobial agents. They have been tested against bacterial and fungal strains, showing effectiveness particularly against Gram-positive pathogens and biofilm-associated infections .
Antioxidant Activity
The compound’s derivatives have also been evaluated for their antioxidant activity through various assays. This includes DPPH, ABTS, and ferric reducing power assays, indicating its potential in developing treatments that require antioxidant properties .
Toxicity Testing
Toxicity assays on freshwater organisms like Daphnia magna have been conducted to assess the environmental impact and safety profile of the compound’s derivatives. This is crucial for understanding the ecological implications of its use .
Polymer Synthesis
In polymer chemistry, N-[(4-bromophenyl)methyl]cyclobutanamine has been used in the synthesis of novel copolymers. These copolymers have applications in various fields, including materials science and engineering .
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11,13H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYMSNRNVTXCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1464475.png)
![3-chloro-N-[(3-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464477.png)
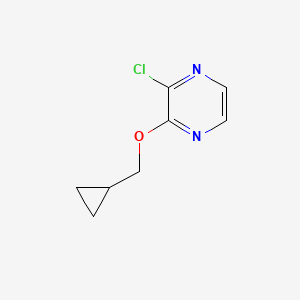
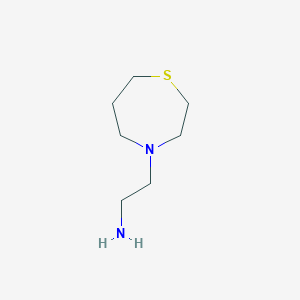

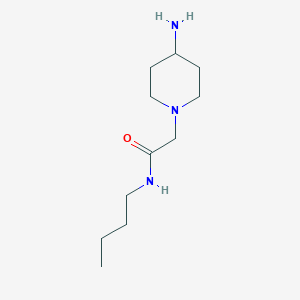
![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)
![2-(Piperidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1464485.png)
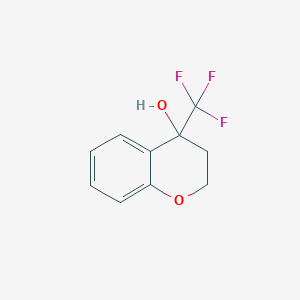

![3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1464489.png)

